molecular formula C11H15NO B028105 2-(3-Methoxyphenyl)pyrrolidine CAS No. 103861-77-4

2-(3-Methoxyphenyl)pyrrolidine

Cat. No.: B028105
CAS No.: 103861-77-4
M. Wt: 177.24 g/mol
InChI Key: QGKFYRMABWIOIW-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)pyrrolidine is a chiral pyrrolidine-based compound that serves as a high-value building block and key intermediate in medicinal chemistry and pharmaceutical research. The pyrrolidine ring is a privileged scaffold in drug discovery, featured in numerous FDA-approved therapeutics due to its advantageous three-dimensional coverage and ability to influence stereochemistry and physicochemical properties . This compound is primarily investigated as a core structural element in the design and synthesis of novel bioactive molecules, particularly those targeting the Central Nervous System (CNS). Its structure, incorporating a chiral center and an aromatic methoxy group, makes it a valuable intermediate for developing potential therapeutic agents such as antidepressants, antipsychotics, and other neuromodulatory drugs . The chiral nature of the pyrrolidine ring is critical for generating selective ligands for enantioselective proteins, allowing for the exploration of structure-activity relationships (SAR) and the development of optimized drug candidates . Researchers utilize this scaffold to explore a wide range of pharmacological activities, including anticonvulsant , anti-inflammatory , and anticancer effects . Its versatility also extends to serving as a precursor in asymmetric synthesis and for the functionalization of preformed pyrrolidine rings, such as proline derivatives . Please Note: This product is provided 'For Research Use Only'. It is not intended for diagnostic or therapeutic applications in humans or animals. All safety data sheet (SDS) information should be reviewed prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methoxyphenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H15NO/c1-13-10-5-2-4-9(8-10)11-6-3-7-12-11/h2,4-5,8,11-12H,3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKFYRMABWIOIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10394240
Record name 2-(3-methoxyphenyl)pyrrolidine
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Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103861-77-4
Record name 2-(3-methoxyphenyl)pyrrolidine
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Record name 2-(3-methoxyphenyl)pyrrolidine
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Synthetic Methodologies for 2 3 Methoxyphenyl Pyrrolidine and Its Stereoisomers

Established Synthetic Pathways to 2-(3-Methoxyphenyl)pyrrolidine

Synthesis via Reduction of Pyrrolidinone Precursors

A prevalent and direct method for the synthesis of this compound involves the reduction of the corresponding lactam, 5-(3-methoxyphenyl)pyrrolidin-2-one. This approach is advantageous due to the commercial availability of the starting pyrrolidinone or its straightforward synthesis. The reduction of the amide carbonyl group to a methylene (B1212753) group can be accomplished using various powerful reducing agents.

Commonly employed reagents for this transformation include lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF). The reaction typically proceeds under reflux conditions to afford the desired pyrrolidine (B122466). For instance, 5-(3-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-2-pyrrolidinone has been successfully reduced under these conditions. google.com

An alternative to LiAlH₄ is the use of borane (B79455) complexes, such as borane-dimethyl sulfide (B99878) complex (BMS). This reagent offers a milder and often more selective reduction. In a documented procedure, 1-(4-methoxyphenyl)-5-phenyl-pyrrolidine-2,3-dione was reduced to the corresponding pyrrolidin-3-ol using BMS in THF. diva-portal.org While this example illustrates the reduction of a related pyrrolidinedione, the principle can be extended to the reduction of the single carbonyl in 5-(3-methoxyphenyl)pyrrolidin-2-one.

The general reaction scheme is presented below:

Scheme 1: Reduction of 5-(3-Methoxyphenyl)pyrrolidin-2-one

      O                                     
     //                                     
    C                                       
   / \                                      
  |   NH      + [Reducing Agent]  --->     
   \ /                                      
    CH-C6H4-OCH3                            

A schematic representation of the reduction of the lactam to the corresponding pyrrolidine.

The choice of reducing agent and reaction conditions can be optimized to maximize yield and purity of the final product.

Approaches from Dihydropyrrole Intermediates

Another synthetic route to this compound utilizes 5-(3-methoxyphenyl)-3,4-dihydro-2H-pyrrole as a key intermediate. This dihydropyrrole can be synthesized through several methods, including the radical-initiated cyclization of aroylpyrroles using manganese(III) acetate (B1210297).

Once the dihydropyrrole is obtained, it can be readily reduced to the corresponding pyrrolidine. Standard hydrogenation conditions, such as using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst, are effective for this transformation. google.com Alternatively, chemical reduction using reagents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent can also achieve the desired saturation of the imine bond within the dihydropyrrole ring.

A key advantage of this method is the ability to introduce substituents at various positions of the pyrrolidine ring through functionalization of the dihydropyrrole precursor. For example, the stereoselective reduction of a dihydropyrrole was a crucial step in the synthesis of 2,3-disubstituted pyrrolidines, affording the cis-diastereoisomer which could then be epimerized to the trans-isomer. whiterose.ac.uk

Multi-Step Construction from Acyclic Precursors

The synthesis of this compound can also be achieved through the construction of the pyrrolidine ring from acyclic precursors. These multi-step sequences offer flexibility in introducing various substituents.

One common strategy involves the use of amino acids or their derivatives. For example, a multi-step synthesis can be designed starting from a suitable amino acid where the side chain can be elaborated to form the pyrrolidine ring. Another approach involves the reaction of pyridin-2-yl-4-oxobutanal derivatives with (R)-1-(4-methoxyphenyl)ethan-1-amine to form intermediate pyrrolidine derivatives. nih.gov

A notable example is the synthesis of pyrrolidines from N-carbamate-protected amino alcohols. An acid-promoted cyclization, using orthoesters to activate the hydroxyl group, can lead to the formation of the pyrrolidine ring despite the reduced nucleophilicity of the carbamate (B1207046) nitrogen. organic-chemistry.org

Furthermore, a one-pot synthesis of substituted pyrrolidines can be achieved through a cascade reaction, such as a nitro-Mannich/hydroamination sequence catalyzed by a combination of a base and a gold(I) catalyst. rsc.orgrsc.org This method allows for the construction of pyrrolidines with three stereocenters in a single operation. rsc.orgrsc.org

Enantioselective Synthesis and Chiral Resolution Strategies

The development of synthetic methods to obtain enantiomerically pure this compound is of significant interest, as the stereochemistry of the pyrrolidine ring often plays a crucial role in its biological activity. mdpi.com

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis provides an efficient means to directly synthesize enantiomerically enriched pyrrolidines. One powerful approach is the palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane (TMM) with imines. nih.gov This method, utilizing novel phosphoramidite (B1245037) ligands, can produce pyrrolidine cycloadducts with high yields and excellent enantioselectivities. nih.gov

Another strategy involves the rhodium-catalyzed asymmetric arylation of N-tosylaldimines. organic-chemistry.org The use of chiral bicyclo[3.3.0]octadiene ligands in combination with an active rhodium hydroxide (B78521) complex under neutral conditions allows for the highly enantioselective addition of aryl groups to imines, which can then be cyclized to form chiral 2-aryl pyrrolidines. organic-chemistry.org

Enzyme-catalyzed reactions also offer a green and highly selective route to chiral pyrrolidines. Directed evolution of cytochrome P411 has yielded variants capable of catalyzing the intramolecular C(sp³)–H amination of alkyl nitrenes to form pyrrolidine derivatives with good enantioselectivity. acs.org

Chiral Auxiliary-Mediated Methodologies

The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry during the synthesis of pyrrolidines. The auxiliary, a chiral molecule temporarily incorporated into the reacting system, directs the formation of one diastereomer over the other. Subsequent removal of the auxiliary provides the desired enantiomerically enriched product.

A common approach involves the diastereoselective addition of Grignard reagents to chiral imines. For instance, the addition of a Grignard reagent to a chiral imine derived from (R)-phenylglycinol can proceed with high diastereoselectivity. acs.org The resulting chiral amine can then be further elaborated to form the pyrrolidine ring.

Another example is the use of a chiral auxiliary derived from L-proline in the diastereoselective lithiation of N-Boc pyrrolidine. bac-lac.gc.ca This method allows for the enantioselective functionalization of the pyrrolidine ring at the 2-position. bac-lac.gc.ca Similarly, Davies' chiral auxiliary has been employed in an asymmetric Michael addition to prepare enantiopure 5-methylpyrrolidin-3-one. ucl.ac.uk

These chiral auxiliary-mediated syntheses often involve multiple steps, including the attachment and subsequent cleavage of the auxiliary, but they provide a reliable method for accessing optically pure pyrrolidine derivatives.

Resolution of Racemic this compound

The separation of a racemic mixture of this compound into its distinct enantiomers is a critical step for applications where specific stereochemistry is required. This is often accomplished through classical resolution using chiral resolving agents or through enzymatic processes.

One established method involves the use of chiral acids to form diastereomeric salts with the racemic amine. These salts, possessing different physical properties, can then be separated by fractional crystallization. For instance, optically active tartaric acid has been successfully employed to resolve racemic 2-aminophenylacetonitrile, a structural analog, highlighting a potential pathway for resolving this compound. google.com The process typically involves dissolving the racemic mixture and the chiral acid in a suitable solvent, allowing one diastereomeric salt to crystallize preferentially. Subsequent liberation of the amine from the separated salt yields the desired enantiomer.

Enzymatic resolution offers a highly selective alternative. Lipases are a common choice for this purpose, catalyzing the enantioselective acylation or deacylation of the amine or a derivative. For example, Candida antarctica lipase (B570770) A (CAL-A) has demonstrated high enantioselectivity in the resolution of racemic pyrrolidine derivatives. researchgate.net This kinetic resolution process results in one enantiomer being converted to a new compound while the other remains unchanged, allowing for their separation. The theoretical maximum yield for each enantiomer in a kinetic resolution is 50%. researchgate.net

Resolving Agent/EnzymeSubstrate TypeSeparation MethodReference
Optically active tartaric acidRacemic aminonitrileFractional crystallization google.com
Candida antarctica lipase A (CAL-A)Racemic pyrrolidine derivativeEnzymatic kinetic resolution researchgate.net

Biocatalytic Approaches for Stereoselective Production

Biocatalysis provides a powerful and sustainable route for the direct production of enantiomerically pure this compound, avoiding the need for resolving a racemic mixture. Enzymes such as imine reductases (IREDs), ketoreductases (KREDs), and amine oxidases can catalyze the asymmetric synthesis of chiral amines with high stereoselectivity. manchester.ac.uknih.gov

One notable biocatalytic strategy involves the reductive amination of a corresponding ketone precursor. Imine reductases, for instance, can catalyze the asymmetric reduction of cyclic imines, which can be formed in situ from a ketone and an amine source, to produce the desired chiral pyrrolidine. manchester.ac.uk This approach offers the potential for high enantiomeric excess (ee) and operates under mild, environmentally benign conditions.

Another innovative chemo-enzymatic method involves the asymmetric dearomatization of activated pyridines. This strategy combines chemical synthesis to create a suitable precursor with a biocatalytic step to introduce chirality. For example, a one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined 3-substituted piperidines, a strategy that could be adapted for pyrrolidine synthesis. nih.gov

Laccases, such as the one from Myceliophthora thermophila, have also been employed in the stereoselective synthesis of functionalized pyrrolidine-2,3-diones. rsc.org This demonstrates the potential of oxidoreductases in creating complex chiral pyrrolidine structures.

Enzyme ClassReaction TypeKey AdvantageReference
Imine Reductases (IREDs)Asymmetric reductive aminationHigh stereoselectivity, mild conditions manchester.ac.uk
Amine Oxidase/Ene Imine ReductaseChemo-enzymatic dearomatizationAccess to stereo-defined heterocycles nih.gov
LaccaseOxidative couplingSynthesis of complex chiral pyrrolidines rsc.org

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound is crucial for developing sustainable and environmentally responsible manufacturing processes. Key areas of focus include the use of benign solvents, maximizing atom economy, and employing catalytic methods to reduce waste.

Solvent-Free and Aqueous Reaction Conditions

A significant goal in green chemistry is the replacement of volatile and hazardous organic solvents with more environmentally friendly alternatives, such as water, or by conducting reactions under solvent-free conditions.

Solvent-free reactions, often facilitated by microwave irradiation or the use of solid supports, can lead to shorter reaction times, higher yields, and simplified work-up procedures. derpharmachemica.com For instance, the synthesis of N-phenylpyrrolidine-2,5-diones has been achieved using a solvent-free, microwave-assisted method. derpharmachemica.com

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The synthesis of highly functionalized pyrrolidines has been successfully carried out in water, demonstrating the feasibility of aqueous reaction media for constructing the pyrrolidine ring system. rasayanjournal.co.in The use of catalysts like β-cyclodextrin in a water-ethanol medium further enhances the green credentials of such synthetic routes. rsc.org

Atom-Economical Transformations

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. rsc.org Reactions with high atom economy are inherently greener as they generate less waste.

Multi-component reactions (MCRs) are excellent examples of atom-economical transformations, as they combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. rasayanjournal.co.in The synthesis of polysubstituted pyrrolidines has been achieved through three-component cascade reactions. rasayanjournal.co.in

[3+2] Dipolar cycloadditions are another powerful, atom-economic method for constructing the pyrrolidine ring with control over stereochemistry. acs.org These reactions directly form the five-membered ring system, minimizing the formation of byproducts. acs.org

Catalytic Strategies for Reduced Waste Generation

The use of catalysts is a cornerstone of green chemistry, as they can increase reaction rates, improve selectivity, and reduce the need for stoichiometric reagents, thereby minimizing waste.

A variety of catalytic systems have been employed in pyrrolidine synthesis. Metal-catalyzed reactions, such as those using palladium, iridium, or copper, have been developed for various transformations, including hydroarylation and cycloaddition reactions. organic-chemistry.orgsemanticscholar.org However, a growing trend is the use of more benign and recyclable catalysts.

Organocatalysis, which utilizes small organic molecules as catalysts, offers a metal-free alternative. For example, pyrrolidinium (B1226570) acetate has been used as a green and recyclable catalyst for the synthesis of related heterocyclic compounds under solvent-free conditions. thieme-connect.de Biocatalysts, as discussed previously, also represent a highly effective and sustainable catalytic strategy. manchester.ac.uknih.govrsc.org The development of transition-metal-free synthetic methods further contributes to waste reduction and sustainability. acs.org

Advanced Spectroscopic and Structural Elucidation of 2 3 Methoxyphenyl Pyrrolidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 2-(3-Methoxyphenyl)pyrrolidine, providing detailed information about the chemical environment, connectivity, and stereochemistry of the molecule. Both ¹H and ¹³C NMR spectra offer unique insights.

In the ¹H NMR spectrum, the protons of the pyrrolidine (B122466) ring typically appear as a series of multiplets in the upfield region, generally between 1.5 and 3.5 ppm. The exact chemical shifts and coupling patterns are highly dependent on the substitution and the relative stereochemistry at the C2 position. The proton at the C2 position, being adjacent to both the nitrogen atom and the methoxyphenyl group, would likely resonate as a multiplet in the range of 3.5 to 4.5 ppm. The aromatic protons of the 3-methoxyphenyl (B12655295) group would be observed in the downfield region, typically between 6.5 and 7.5 ppm, exhibiting a characteristic splitting pattern that reveals their substitution pattern. The methoxy (B1213986) group protons would present as a sharp singlet around 3.8 ppm.

The ¹³C NMR spectrum provides complementary information. The carbons of the pyrrolidine ring would resonate in the aliphatic region (approximately 20-60 ppm), with the C2 carbon appearing further downfield due to the deshielding effects of the adjacent nitrogen and aromatic ring. The carbons of the methoxyphenyl group would be found in the aromatic region (110-160 ppm), with the carbon attached to the oxygen of the methoxy group showing a characteristic downfield shift. The methoxy carbon itself would appear around 55 ppm.

For stereochemical assignment, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are crucial. NOESY experiments can reveal through-space interactions between protons, allowing for the determination of the relative configuration of substituents on the pyrrolidine ring. For instance, in a cis-isomer, NOE correlations would be expected between the C2 proton and protons on the same face of the pyrrolidine ring.

Proton (¹H) Expected Chemical Shift (δ, ppm) Multiplicity
Pyrrolidine CH₂1.5 - 2.5m
Pyrrolidine CH₂-N2.8 - 3.5m
Pyrrolidine CH-N3.5 - 4.5m
Ar-OCH₃~3.8s
Ar-H6.7 - 7.3m
NH1.5 - 3.0 (broad)s
Carbon (¹³C) Expected Chemical Shift (δ, ppm)
Pyrrolidine CH₂23 - 37
Pyrrolidine CH₂-N47 - 50
Pyrrolidine CH-N60 - 65
Ar-OCH₃~55
Aromatic C111 - 160

Note: The expected chemical shifts are based on data from structurally related compounds such as 1-phenyl-2-(m-tolyl)pyrrolidine and its isomers. rsc.org

Mass Spectrometry (MS) for Molecular Structure Confirmation and Impurity Profiling

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound (C₁₁H₁₅NO), the calculated monoisotopic mass is approximately 177.1154 g/mol . nih.gov

High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI) or time-of-flight (TOF) analysis, can confirm the elemental composition with high accuracy. For instance, the protonated molecule [M+H]⁺ would have a calculated m/z of 178.1226.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. A common fragmentation pathway for pyrrolidine derivatives involves the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage), leading to the formation of a stable iminium ion. For this compound, a characteristic fragment would likely result from the loss of the methoxyphenyl group or cleavage within the pyrrolidine ring. The presence of the methoxyphenyl group can also lead to characteristic fragments, such as the tropylium (B1234903) ion or other resonance-stabilized species.

MS is also highly effective for impurity profiling. By detecting ions with different m/z ratios, even at very low concentrations, it is possible to identify and quantify impurities that may be present from the synthesis or degradation of the compound.

Ion m/z (Expected) Description
[M]⁺177Molecular Ion
[M+H]⁺178Protonated Molecule
Fragment 1VariesLoss of a portion of the pyrrolidine ring
Fragment 2VariesCleavage of the bond between the rings

Note: The fragmentation pattern is predictive and based on general principles of mass spectrometry for similar structures. rsc.orgresearchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its conformational state.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 3300-3500 cm⁻¹ would be indicative of the N-H stretching vibration of the secondary amine in the pyrrolidine ring. C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-O stretching of the methoxy group is expected to produce a strong band in the region of 1200-1250 cm⁻¹ (asymmetric) and near 1040 cm⁻¹ (symmetric). Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region. rsc.org

Raman spectroscopy provides complementary information. While N-H and O-H stretches are often weak in Raman, the aromatic C=C stretching bands are typically strong and can provide detailed information about the substitution pattern of the benzene (B151609) ring. The symmetric breathing mode of the aromatic ring is also a characteristic Raman band. By analyzing the vibrational spectra, one can confirm the presence of all the key functional groups in the molecule. Furthermore, subtle shifts in band positions can sometimes be correlated with different conformational isomers.

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Shift (cm⁻¹)
N-H Stretch3300-3500 (broad)Weak
Aromatic C-H Stretch3000-3100Strong
Aliphatic C-H Stretch2850-2960Strong
Aromatic C=C Stretch1450-1600Strong
Asymmetric C-O-C Stretch1200-1250Moderate
Symmetric C-O-C Stretch~1040Moderate

Note: Expected frequencies are based on general group frequencies and data from related compounds. rsc.org

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays through a single crystal of this compound, it is possible to obtain precise information about bond lengths, bond angles, and torsional angles. This data allows for an unambiguous assignment of the relative stereochemistry and the preferred conformation of the molecule in the crystalline form.

Structural Parameter Expected Information from X-ray Crystallography
Pyrrolidine Ring ConformationEnvelope or Twist
Substituent OrientationAxial or Equatorial preference of the methoxyphenyl group
Bond Lengths and AnglesPrecise measurements for all atoms
Intermolecular InteractionsHydrogen bonding, van der Waals forces
Absolute ConfigurationCan be determined using anomalous dispersion if a suitable derivative is used

Note: The expected information is based on general principles of X-ray crystallography and data from structurally related compounds. researchgate.netmdpi.com

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Determination

Since this compound possesses a chiral center at the C2 position, it can exist as a pair of enantiomers. Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for determining the absolute configuration of these enantiomers.

Circular Dichroism measures the differential absorption of left and right circularly polarized light by a chiral molecule. An ECD spectrum will show positive or negative peaks (Cotton effects) at the wavelengths of electronic transitions. The sign and intensity of these Cotton effects are directly related to the three-dimensional arrangement of atoms around the chiral center. By comparing the experimentally obtained CD spectrum with theoretical spectra calculated using quantum chemical methods, or with the spectra of structurally similar compounds of known absolute configuration, the absolute stereochemistry of the enantiomers of this compound can be assigned.

Optical Rotatory Dispersion measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve can also be used to determine the absolute configuration, often in conjunction with CD data. The combination of these chiroptical techniques provides a powerful, non-destructive method for the stereochemical elucidation of chiral molecules like this compound. rsc.orgresearchgate.net

Technique Principle Application to this compound
Circular Dichroism (CD)Differential absorption of left and right circularly polarized light.Determination of absolute configuration by analyzing Cotton effects.
Optical Rotatory Dispersion (ORD)Variation of optical rotation with wavelength.Confirmation of absolute configuration and analysis of conformational equilibria.

Biological Activity and Pharmacological Profiling of 2 3 Methoxyphenyl Pyrrolidine

In Vitro Receptor Binding Affinity and Selectivity Studies

There is no specific data available in the reviewed scientific literature detailing the in vitro receptor binding affinity and selectivity of 2-(3-Methoxyphenyl)pyrrolidine for a significant panel of receptors.

Studies on related, but structurally distinct, pyrrolidine (B122466) derivatives have shown affinity for various receptors, including dopamine (B1211576) and serotonin (B10506) receptors. For instance, certain substituted pyrrolidine compounds have been investigated as ligands for dopamine D3 receptors nih.gov. Additionally, research on other classes of compounds containing a 2-methoxyphenyl moiety has indicated potential interactions with serotonin receptors nih.gov. However, these findings cannot be directly extrapolated to this compound without specific experimental validation.

Enzyme Inhibition and Activation Assays

No specific data from enzyme inhibition or activation assays for this compound could be identified in the current body of scientific literature.

Research on other pyrrolidine-containing molecules has explored their potential as enzyme inhibitors, for example, against monoamine oxidases (MAO) nih.govnih.gov. The pyrrolidine scaffold is present in some known MAO inhibitors nih.gov. However, without direct experimental evidence, the effect of this compound on MAO or any other enzyme remains unknown.

Cellular Assays and Signaling Pathway Modulation

Specific data from cellular assays to determine the effect of this compound on signaling pathways is not available.

There is no published data on the inhibitory activity of this compound on the uptake of neurotransmitters by their respective transporters, such as the dopamine transporter (DAT), serotonin transporter (SERT), or norepinephrine (B1679862) transporter (NET).

While some 3-phenyltropane analogues, which are structurally different from the compound , have been developed with high affinity for DAT and SERT and low affinity for NET, this information is not directly applicable nih.gov.

No studies detailing the modulation of ion channels or the electrophysiological effects of this compound have been found.

Research on other pyrrolidine derivatives has demonstrated their potential as sodium and calcium channel blockers nih.govnih.gov. For example, a series of pyrrolidine derivatives were synthesized and evaluated for their inhibitory effects on neuronal Na+ channels nih.gov. Similarly, other pyrrolidine-based compounds have been investigated as T-type calcium channel inhibitors nih.gov. These findings highlight the potential for pyrrolidine-containing structures to interact with ion channels, but specific data for this compound is lacking.

There is a lack of specific data from functional assays to characterize this compound as an agonist, antagonist, or allosteric modulator at any G-Protein Coupled Receptor (GPCR).

While the broader class of pyrrolidines has been explored for activity at various GPCRs, including dopamine and serotonin receptors, no functional data for this compound is available in the reviewed literature nih.govnih.gov.

Mechanistic Investigations of Biological Effects and Target Engagement

Due to the absence of primary biological activity data, there have been no subsequent mechanistic investigations into the biological effects or target engagement of this compound. Understanding the mechanism of action would first require the identification of its primary biological targets through initial screening and profiling, which has not been reported.

Dose-Response Relationships and Potency Evaluation in Biological Systems

Detailed research findings that include specific data points such as IC50, EC50, and Ki values for this compound are crucial for understanding its pharmacological profile. These metrics quantify the concentration of the compound required to elicit a half-maximal inhibitory (IC50) or effective (EC50) response, or its binding affinity (Ki) for a particular biological target.

Without access to studies that have specifically investigated these parameters for this compound, it is not possible to construct data tables or provide a detailed analysis of its dose-response relationships and potency. The existing scientific literature primarily focuses on the synthesis of this compound or discusses the biological activities of broader classes of pyrrolidine derivatives, without detailing the specific pharmacological metrics for this individual molecule.

Therefore, a thorough evaluation of the dose-response relationships and potency of this compound would necessitate dedicated in vitro and in vivo studies to determine its activity at various biological targets.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 3 Methoxyphenyl Pyrrolidine Analogues

Design and Synthesis of Novel 2-(3-Methoxyphenyl)pyrrolidine Derivatives and Analogues

The design of novel this compound analogues is often guided by the specific biological target of interest. For instance, in the development of ligands for dopamine (B1211576) receptors, the pyrrolidine (B122466) ring serves as a crucial pharmacophoric element that mimics the ethylamine (B1201723) moiety of dopamine. The synthesis of these analogues typically involves multi-step sequences to construct the pyrrolidine ring and introduce the desired substituents.

One common synthetic strategy involves the asymmetric reduction of a suitable cyclic imine precursor to establish the stereochemistry at the C2 position of the pyrrolidine ring. Another approach utilizes the cyclization of acyclic precursors, which allows for the introduction of a variety of substituents on the pyrrolidine ring. The 3-methoxyphenyl (B12655295) group is often introduced via Suzuki or Negishi cross-coupling reactions with an appropriately functionalized pyrrolidine derivative.

For example, the synthesis of certain 2-arylpyrrolidine derivatives can be achieved through aza-Michael addition reactions, followed by cyclization. The choice of starting materials and reaction conditions allows for the generation of a diverse library of analogues with modifications on both the aromatic ring and the pyrrolidine nucleus.

The following table provides a general overview of synthetic strategies employed for creating analogues of 2-arylpyrrolidines.

Synthetic StrategyDescriptionKey Features
Asymmetric Reduction Reduction of a cyclic imine or enamine precursor using a chiral catalyst or reagent.Establishes the stereochemistry at the C2 position.
Acyclic Precursor Cyclization Intramolecular cyclization of an appropriately functionalized acyclic amine.Allows for diverse substitutions on the pyrrolidine ring.
Cross-Coupling Reactions Suzuki, Negishi, or Buchwald-Hartwig coupling to attach the aryl group to the pyrrolidine ring.Versatile for introducing various aryl and heteroaryl moieties.
Aza-Michael Addition Conjugate addition of an amine to an α,β-unsaturated carbonyl compound, followed by cyclization.Efficient for the construction of the pyrrolidine ring.

Impact of Substituent Modifications on Biological Activity and Selectivity

Modifications to the substituents on both the 3-methoxyphenyl ring and the pyrrolidine ring have a profound impact on the biological activity and selectivity of these compounds.

Modifications on the Phenyl Ring: The position and nature of the substituent on the phenyl ring are critical. For dopamine D2/D3 receptor ligands, the presence and position of the methoxy (B1213986) group influence binding affinity and selectivity. Moving the methoxy group from the meta (3-position) to the ortho or para positions can significantly alter the interaction with the receptor's binding pocket. The introduction of other substituents, such as halogens or small alkyl groups, has also been explored to modulate electronic properties and steric interactions.

Modifications on the Pyrrolidine Ring: The pyrrolidine nitrogen is a key site for modification. N-alkylation with various groups can influence potency, selectivity, and pharmacokinetic properties like blood-brain barrier penetration. For example, in a series of dopamine receptor ligands, the size and nature of the N-substituent were found to be critical for differentiating between D2 and D3 receptor subtypes. Additionally, substitution at other positions on the pyrrolidine ring (C3, C4, and C5) can affect the conformation of the ring and its presentation of the 2-aryl group to the biological target.

The table below summarizes the general effects of substituent modifications on the biological activity of 2-arylpyrrolidine analogues based on studies of related compounds.

Modification SiteSubstituent TypeGeneral Effect on Biological ActivityExample Target Class
Phenyl Ring Positional Isomers (ortho, meta, para)Alters binding affinity and selectivity.Dopamine Receptors
Electron-donating/withdrawing groupsModulates electronic interactions with the target.Various CNS Receptors
Pyrrolidine Nitrogen Small alkyl groupsCan enhance potency and CNS penetration.Dopamine Receptors
Bulky or functionalized groupsCan introduce selectivity for receptor subtypes.Opioid/Dopamine Receptors
Pyrrolidine Ring (C3, C4, C5) Hydroxyl, fluoro, or other polar groupsCan improve pharmacokinetic properties and introduce new interactions.Various CNS Receptors

Stereochemical Influences on Pharmacological Profile

The C2 position of the this compound scaffold is a chiral center, and the stereochemistry at this position is a critical determinant of pharmacological activity. It is well-established that enantiomers of a chiral drug can exhibit significantly different potency, efficacy, and even different pharmacological activities.

For many CNS targets, one enantiomer is often significantly more potent than the other. For instance, in the context of dopamine receptor ligands, the (S)-enantiomer of many 2-arylpyrrolidines displays higher affinity for the D2 and D3 receptors compared to the (R)-enantiomer. This stereoselectivity is attributed to the specific three-dimensional arrangement of the pharmacophoric elements—the aromatic ring, the pyrrolidine nitrogen, and the C2 stereocenter—which allows for optimal interaction with the chiral binding pocket of the receptor.

The absolute configuration of substituents on other positions of the pyrrolidine ring also plays a crucial role. For example, in dual-target ligands for mu-opioid and dopamine D3 receptors, the trans-(2S,4R)-stereochemistry of a substituted pyrrolidine linker was found to be optimal for D3 receptor affinity. The precise spatial orientation of the substituents governs the conformational preferences of the pyrrolidine ring and, consequently, its ability to bind effectively to the target protein.

Stereochemical FeatureImpact on Pharmacological Profile
C2-Stereocenter Often one enantiomer ((S) or (R)) is significantly more potent.
Diastereomers (with other chiral centers) Can exhibit different selectivities for receptor subtypes.
Ring Conformation Influenced by stereochemistry, affecting the presentation of key binding elements.

Bioisosteric Replacements and Scaffold Hopping Approaches

Bioisosteric replacement and scaffold hopping are powerful strategies in drug design to optimize the properties of a lead compound like this compound.

Bioisosteric Replacements: This strategy involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. For the 3-methoxy group on the phenyl ring, potential bioisosteres could include other small alkoxy groups, a hydroxyl group, or a fluorine atom. Each replacement would alter the electronic and lipophilic character of the molecule, potentially leading to improved interactions with the target or better metabolic stability. The pyrrolidine ring itself can be considered a bioisostere of other cyclic amines like piperidine (B6355638) or azetidine.

Scaffold Hopping: This approach involves replacing the core scaffold of the molecule with a structurally different one while maintaining the key pharmacophoric features. For this compound, a scaffold hop might involve replacing the pyrrolidine ring with an open-chain analogue or a different heterocyclic system that can present the 3-methoxyphenyl group in a similar spatial orientation. The goal of scaffold hopping is often to discover novel chemical series with improved properties or to escape existing patent landscapes. Theoretical scaffold-hopping approaches combined with virtual screening can be used to explore a vast chemical space for potential new active substances.

StrategyDescriptionApplication to this compound Analogues
Bioisosteric Replacement Swapping functional groups with similar properties.Replacing the 3-methoxy group with other substituents; replacing the pyrrolidine with other cyclic amines.
Scaffold Hopping Replacing the core molecular framework.Replacing the pyrrolidine ring with alternative scaffolds to maintain pharmacophoric features.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Modeling

Quantitative Structure-Activity Relationship (QSAR) and other cheminformatics modeling techniques are computational tools used to correlate the chemical structure of compounds with their biological activity. These models can be used to predict the activity of novel compounds and to guide the design of more potent analogues.

For a series of 2-arylpyrrolidine derivatives, a 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could be performed. These methods generate 3D contour maps that highlight the regions around the aligned molecules where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity.

For example, a CoMFA model for a series of dopamine D3 receptor selective ligands based on a related scaffold revealed that steric and electrostatic fields played important roles in binding. Such models can provide valuable insights into the key interactions between the ligands and the receptor's binding site.

Data Set Preparation: Assembling a series of analogues with their corresponding biological activity data.

Molecular Descriptor Calculation: Calculating various 2D and 3D descriptors that encode the structural and physicochemical properties of the molecules.

Model Building: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a predictive model.

Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques.

The insights gained from such models can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.

Computational Chemistry and Molecular Modeling of 2 3 Methoxyphenyl Pyrrolidine

Conformational Analysis and Energy Landscapes

Conformational analysis is a cornerstone of molecular modeling, as the three-dimensional structure of a molecule dictates its function and interaction with biological targets. For 2-(3-Methoxyphenyl)pyrrolidine, the key degrees of freedom include the rotation around the single bond connecting the phenyl ring to the pyrrolidine (B122466) ring and the puckering of the pyrrolidine ring itself.

Computational methods such as systematic or stochastic conformational searches are employed to explore the potential energy surface of the molecule. researchgate.net These methods generate a multitude of possible conformations by systematically rotating torsion angles or using random sampling techniques like the Monte Carlo method. researchgate.net Each generated conformation is then subjected to energy minimization using force fields to identify stable, low-energy states.

The pyrrolidine ring typically adopts two primary puckered conformations, known as "endo" and "exo" envelope forms, which can be influenced by substituents. nih.gov For this compound, the orientation of the methoxyphenyl group (axial vs. equatorial) relative to the pyrrolidine ring is a critical factor. The small energy differences between these conformers necessitate the use of high-accuracy electronic structure methods to reliably predict their relative stabilities. researchgate.net

The results of this analysis are often visualized as a potential energy landscape, a plot that maps the conformational energy as a function of specific geometric parameters (e.g., dihedral angles). This landscape reveals the most stable (lowest energy) conformers and the energy barriers separating them. Understanding which conformations are most populated at physiological temperatures is vital for predicting the "bioactive" conformation—the specific shape the molecule adopts when it binds to a target. biorxiv.org

Table 1: Hypothetical Relative Energies of Stable Conformers This table illustrates the typical output of a conformational analysis, showing distinct low-energy conformations and their calculated stabilities.

Conformer IDDihedral Angle (C-N-C-CAr)Pyrrolidine PuckerRelative Energy (kcal/mol)Boltzmann Population (%)
Conf-1 175° (trans)C4-exo0.0065.1
Conf-2 -65° (gauche)C4-endo0.8520.5
Conf-3 68° (gauche)C4-exo1.2010.3
Conf-4 -5° (cis)C4-endo2.504.1

Molecular Docking Simulations with Identified Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) to the active site of another (the receptor, typically a protein). scispace.com For this compound, docking simulations can help identify potential biological targets and elucidate the specific interactions that stabilize the ligand-receptor complex. nih.govnih.gov

The process begins with obtaining the three-dimensional structures of both the ligand and the potential protein target, often from crystallographic data in the Protein Data Bank (PDB). openmedicinalchemistryjournal.com The ligand's low-energy conformations, identified from the analysis in section 6.1, are then systematically placed within the defined binding site of the receptor. A scoring function is used to estimate the binding energy for each pose, ranking the most favorable orientations. researchgate.net

Key interactions typically identified include:

Hydrogen Bonds: The pyrrolidine nitrogen can act as a hydrogen bond acceptor or donor.

Hydrophobic Interactions: The methoxyphenyl group can engage in hydrophobic or π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Van der Waals Forces: General attractive forces between the ligand and the protein surface.

The results of docking studies provide a static snapshot of the binding event, offering valuable hypotheses about the mechanism of action and guiding structure-activity relationship (SAR) studies. researchgate.net

Table 2: Example Molecular Docking Results against a Hypothetical Kinase Target This table represents typical data from a docking simulation, quantifying the predicted binding and identifying key molecular interactions.

Docking PoseBinding Energy (kcal/mol)Hydrogen Bonds (Residue)Hydrophobic Interactions (Residue)
1 -8.5LYS-72 (NH)LEU-130, VAL-55
2 -7.9GLU-91 (O)PHE-145, ALA-70
3 -7.2LYS-72 (NH)ILE-144

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure of this compound in detail. nih.gov These methods provide a more accurate description of electron distribution than molecular mechanics force fields, allowing for the calculation of various electronic properties and reactivity descriptors. dergipark.org.tr

Key properties calculated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and polarizability; a smaller gap suggests higher reactivity. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. dergipark.org.tr It identifies electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, colored blue), which are critical for predicting non-covalent interactions like hydrogen bonding.

Atomic Charges: Methods like Mulliken population analysis can be used to calculate the partial charge on each atom, providing insight into charge distribution and potential sites for electrostatic interactions. dergipark.org.tr

These calculations help rationalize the molecule's behavior in biological systems and provide parameters for more advanced simulations. researchgate.net

Table 3: Calculated Electronic Properties using DFT (B3LYP/6-311++G(d,p)) This table summarizes key electronic descriptors for a molecule, derived from quantum chemical computations.

PropertyCalculated ValueUnit
HOMO Energy -5.85eV
LUMO Energy -0.21eV
HOMO-LUMO Gap (ΔE) 5.64eV
Dipole Moment 2.15Debye
Electron Affinity 0.18eV
Ionization Potential 5.82eV

Molecular Dynamics Simulations for Ligand-Target Interactions and Stability

While molecular docking provides a static view, Molecular Dynamics (MD) simulations offer a dynamic perspective on the ligand-target complex. MD simulations model the atomic motions of the system over time by solving Newton's equations of motion, providing insights into the stability and flexibility of the complex. frontiersin.org

An MD simulation typically starts with the best-docked pose from section 6.2. The complex is solvated in a box of water molecules and ions to mimic physiological conditions. researchgate.net The simulation then proceeds for a set duration (typically nanoseconds to microseconds), generating a trajectory of atomic coordinates.

Analysis of the MD trajectory can reveal:

Stability of the Binding Pose: The Root Mean Square Deviation (RMSD) of the ligand and protein backbone is monitored. A stable RMSD indicates that the ligand remains bound in its initial pose. researchgate.net

Flexibility of the System: The Root Mean Square Fluctuation (RMSF) of individual residues can identify flexible regions of the protein that may be important for binding. frontiersin.org

Persistence of Interactions: The simulation allows for the analysis of the lifetime of key interactions, such as hydrogen bonds, identified during docking.

Binding Free Energy: Advanced techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to the trajectory to provide a more accurate estimation of the binding free energy.

MD simulations are computationally intensive but provide a rigorous assessment of the stability of a ligand-protein complex, validating docking results and offering a deeper understanding of the binding dynamics. nottingham.ac.uk

Virtual Screening and Ligand-Based Drug Design Methodologies

Computational methodologies can be used to screen large virtual libraries of compounds to identify new molecules with potential biological activity. wikipedia.org These virtual screening techniques can be broadly categorized as either structure-based or ligand-based.

Ligand-Based Virtual Screening: When the structure of the biological target is unknown, but a set of active molecules exists, ligand-based methods are used. A pharmacophore model can be developed based on the key chemical features of this compound (e.g., a hydrophobic aromatic ring, a hydrogen bond acceptor, a positive ionizable feature). unina.itnih.gov This 3D arrangement of features is then used as a query to search large compound databases for molecules that match the pharmacophore, and therefore might have similar activity. tandfonline.comresearchgate.net 2D similarity searching, which compares molecular fingerprints, is another rapid method to find structurally related compounds. nih.gov

Structure-Based Virtual Screening (SBVS): If the 3D structure of a biological target is known, SBVS is a powerful approach. It involves docking every compound from a large library (which can contain millions of molecules) into the target's binding site. openmedicinalchemistryjournal.comresearchgate.net The compounds are then ranked based on their docking scores, and the top-scoring "hits" are selected for further investigation. This approach can identify novel chemical scaffolds that are structurally distinct from known ligands but still fit the target's active site. nih.gov

These screening methodologies leverage the structural and electronic information of this compound to either find similar molecules or to discover novel compounds that could interact with its putative biological targets, accelerating the early stages of drug discovery.

Metabolic Pathways and Biotransformation of 2 3 Methoxyphenyl Pyrrolidine

In Vitro Metabolic Stability Assessment in Liver Microsomes and Hepatocytes

The initial step in characterizing the metabolic fate of a compound is to assess its stability in the presence of drug-metabolizing enzymes. This is commonly performed using in vitro systems such as liver microsomes and hepatocytes, which contain a rich complement of these enzymes. researchgate.net

Liver Microsomes: These are vesicles derived from the endoplasmic reticulum of liver cells and are a primary source of Cytochrome P450 (CYP) enzymes. Incubating 2-(3-Methoxyphenyl)pyrrolidine with liver microsomes in the presence of necessary cofactors (like NADPH) allows for the measurement of its susceptibility to Phase I metabolism. nih.gov The rate of disappearance of the parent compound over time is used to calculate key parameters like the half-life (t½) and intrinsic clearance (CLint). nih.govfrontiersin.org

Hepatocytes: Intact liver cells (hepatocytes) provide a more complete metabolic picture, as they contain both Phase I and Phase II enzymes, as well as active transport systems. bohrium.com Assays using hepatocytes can offer a more comprehensive view of a compound's metabolic turnover.

While specific experimental data for this compound is not extensively published, compounds with similar phenyl-pyrrolidine structures often exhibit moderate metabolic stability. The following table illustrates hypothetical data from such an assessment.

Table 1: Illustrative In Vitro Metabolic Stability of this compound This table presents hypothetical data for illustrative purposes.

In Vitro System Parameter Value Metabolic Clearance Classification
Human Liver Microsomes Half-life (t½) 35 min Intermediate
Human Liver Microsomes Intrinsic Clearance (CLint) 45 µL/min/mg protein Intermediate

Identification of Major Metabolites and Biotransformation Pathways

The metabolism of this compound is predicted to proceed through several key biotransformation pathways, primarily involving oxidation of the pyrrolidine (B122466) and phenyl rings and modification of the methoxy (B1213986) group. These predictions are based on common metabolic routes for analogous structures. researchgate.net

Predicted Phase I metabolic pathways include:

O-Demethylation: The methoxy group on the phenyl ring is a prime target for O-demethylation, leading to the formation of a phenolic metabolite, 2-(3-Hydroxyphenyl)pyrrolidine.

Aromatic Hydroxylation: An oxygen atom can be added directly to the phenyl ring, creating various hydroxylated isomers.

Pyrrolidine Ring Oxidation: The pyrrolidine ring can undergo several oxidative transformations, including hydroxylation at various positions or oxidation to form a lactam (pyrrolidinone) derivative. researchgate.net

Following these initial Phase I transformations, the resulting metabolites, particularly those with newly formed hydroxyl groups, can undergo Phase II conjugation.

Role of Cytochrome P450 Enzymes and Other Xenobiotic-Metabolizing Enzymes

Phase I metabolism is predominantly carried out by the Cytochrome P450 (CYP) superfamily of enzymes. nih.gov These heme-containing monooxygenases are responsible for the oxidation of a vast array of xenobiotics. mdpi.com For this compound, specific CYP isoforms are likely responsible for its initial biotransformation.

CYP Isoforms: While the exact enzymes have not been identified, isoforms such as CYP3A4, CYP2D6, and members of the CYP2C family are the most common enzymes involved in the metabolism of over 90% of clinical drugs and would be the primary candidates for investigation. walshmedicalmedia.comresearchgate.net The O-demethylation and aromatic hydroxylation reactions are classic examples of CYP-mediated catalysis. nih.gov

Enzyme Inhibition/Induction: It is also crucial to determine if this compound can act as an inhibitor or inducer of CYP enzymes, as this can lead to drug-drug interactions. nih.gov

The following table outlines the probable enzymatic pathways for the predicted Phase I metabolism.

Table 2: Predicted Phase I Metabolites and Associated Enzymes

Predicted Metabolite Metabolic Reaction Probable Enzyme Family
2-(3-Hydroxyphenyl)pyrrolidine O-Demethylation Cytochrome P450 (e.g., CYP2D6, CYP3A4)
2-(3-Methoxy-4-hydroxyphenyl)pyrrolidine Aromatic Hydroxylation Cytochrome P450 (e.g., CYP2C9, CYP3A4)
2-(3-Methoxyphenyl)-5-hydroxypyrrolidine Aliphatic Hydroxylation Cytochrome P450 (e.g., CYP3A4)

Glucuronidation and Sulfation Conjugation Reactions

Phase II metabolism involves the conjugation of endogenous molecules to the functional groups introduced during Phase I, significantly increasing water solubility and facilitating excretion. washington.edu The primary Phase II reactions anticipated for the metabolites of this compound are glucuronidation and sulfation.

Glucuronidation: This process is catalyzed by UDP-glucuronosyltransferases (UGTs). The phenolic metabolite, 2-(3-Hydroxyphenyl)pyrrolidine, would be an ideal substrate for UGTs, which would attach a glucuronic acid moiety to the hydroxyl group. nih.gov

Sulfation: Catalyzed by sulfotransferases (SULTs), this reaction involves the addition of a sulfonate group to a hydroxyl function. nih.gov This pathway often competes with glucuronidation for phenolic substrates.

These conjugation reactions are highly efficient and represent the final step in the detoxification and clearance of the compound's metabolites.

Prodrug Strategies Based on Metabolic Profile

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through metabolic processes. acs.orgirjmets.com Prodrug strategies can be employed to overcome pharmacokinetic challenges such as poor solubility, low permeability, or rapid metabolism. acs.orgnih.gov

Based on the predicted metabolic profile of this compound, several hypothetical prodrug strategies could be considered:

Improving Lipophilicity: If the parent compound has low membrane permeability, a lipophilic group (such as an ester) could be attached to the secondary amine of the pyrrolidine ring. This could enhance absorption and would likely be cleaved by esterases in the body to release the active compound.

Masking Metabolic Hotspots: If O-demethylation leads to rapid inactivation and clearance, the methoxy group could be replaced with a different functional group that is more resistant to metabolism but can be converted to the active phenolic form.

Targeted Delivery: A prodrug could be designed to be activated by specific enzymes that are highly expressed in a particular tissue, thereby targeting the drug's action and potentially reducing systemic exposure. semanticscholar.org

The design of a successful prodrug requires a thorough understanding of the parent drug's metabolic liabilities and pharmacokinetic properties. acs.org

Advanced Applications in Chemical Biology and Drug Discovery Research for 2 3 Methoxyphenyl Pyrrolidine

Utilization as a Chemical Probe for Target Identification and Validation

Chemical probes are indispensable tools in chemical biology for the identification and validation of new drug targets. nih.gov An effective chemical probe is a small molecule that can selectively interact with a specific protein or biological target, thereby enabling the study of that target's function in a cellular or organismal context. The 2-(3-Methoxyphenyl)pyrrolidine scaffold possesses characteristics that make it a suitable candidate for development into a chemical probe.

The design of a chemical probe based on this compound would involve the strategic incorporation of a reporter tag, such as a biotin (B1667282) moiety for affinity purification or a fluorescent group for imaging, and a reactive group for covalent labeling if desired. The pyrrolidine (B122466) nitrogen and positions on the phenyl ring are amenable to chemical modification, allowing for the attachment of these functionalities without significantly compromising the core binding interactions.

While specific examples for this compound are not documented, other pyrrolidine-based compounds have been successfully developed as chemical probes. For instance, derivatives of the pyrrolidine-containing natural product prodigiosin (B1679158) have been synthesized with tags to identify their cellular binding partners. These probes have been instrumental in elucidating the mechanisms of action of this class of compounds. The insights gained from such studies on related pyrrolidine scaffolds underscore the potential of this compound in this area.

Table 1: Potential Modifications of this compound for Chemical Probe Development

Modification SiteAttached GroupPurpose
Pyrrolidine NitrogenLinker with BiotinAffinity-based target pulldown
Phenyl Ring (e.g., para-position)Fluorescent Tag (e.g., Fluorescein)Cellular imaging and target localization
Pyrrolidine NitrogenLinker with a photo-reactive groupCovalent labeling of the target protein

Lead Optimization Studies in Preclinical Drug Discovery Pipelines

Lead optimization is a critical phase in drug discovery where an initial "hit" compound with promising biological activity is chemically modified to improve its drug-like properties. This process aims to enhance potency, selectivity, metabolic stability, and pharmacokinetic parameters while minimizing toxicity. The this compound scaffold offers several avenues for such optimization.

The structure-activity relationship (SAR) of 2-aryl-pyrrolidine derivatives has been explored for various targets. For example, modifications to the phenyl ring, such as the position and nature of substituents, can significantly impact binding affinity and selectivity. The methoxy (B1213986) group at the meta position of this compound is a key feature that can be altered to explore interactions with the target protein. Additionally, stereochemistry at the C2 position of the pyrrolidine ring is often crucial for biological activity, and separation of enantiomers is a common step in lead optimization.

Integration into Fragment-Based Drug Discovery (FBDD) Campaigns

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight fragments that typically bind to the target protein with low affinity. These initial fragment hits are then grown or linked together to produce more potent, lead-like molecules.

The this compound molecule itself, with a molecular weight of approximately 177 g/mol , falls within the typical size range of a fragment. Its constituent parts, the 3-methoxyphenyl (B12655295) group and the pyrrolidine ring, are common motifs found in many known drugs. This makes it an attractive fragment for screening against a wide range of biological targets.

In a hypothetical FBDD campaign, this compound could be identified as a hit through biophysical screening methods such as X-ray crystallography, surface plasmon resonance (SPR), or nuclear magnetic resonance (NMR) spectroscopy. Once its binding mode to the target is determined, medicinal chemists can design strategies to elaborate on this core structure. For example, if the pyrrolidine ring is making key interactions, the phenyl group could be modified to extend into a nearby pocket. Conversely, if the methoxyphenyl group is the primary binding element, the pyrrolidine ring could be functionalized to pick up additional interactions. The modular nature of the this compound scaffold makes it well-suited for the iterative optimization process that is central to FBDD.

Role in Multi-Target Ligand Design and Polypharmacology

Polypharmacology, the concept of a single drug interacting with multiple targets, is gaining increasing attention as a strategy for treating complex diseases such as cancer and neurodegenerative disorders. The design of multi-target ligands aims to intentionally create molecules with a desired polypharmacological profile.

The 2-aryl-pyrrolidine scaffold is a versatile platform for the development of multi-target ligands. By incorporating pharmacophoric elements known to interact with different targets, it is possible to design a single molecule with a dual or multi-action profile. For example, the methoxyphenyl group is a common feature in ligands for various G-protein coupled receptors (GPCRs), while the pyrrolidine moiety is found in inhibitors of enzymes such as dipeptidyl peptidase-4 (DPP-4).

A research strategy could involve using this compound as a core scaffold and appending other pharmacophoric groups to create a library of compounds for screening against a panel of disease-relevant targets. For instance, by modifying the substituent on the pyrrolidine nitrogen, one could introduce moieties that target a secondary protein of interest. This approach could lead to the discovery of novel multi-target ligands with enhanced efficacy or a reduced propensity for drug resistance.

Development as a Research Tool for Neuropharmacology

The 2-aryl-pyrrolidine scaffold is a well-established pharmacophore in neuropharmacology. Numerous compounds containing this motif have been shown to interact with a variety of central nervous system (CNS) targets, including dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) transporters and receptors.

Derivatives of 2-(methoxyphenyl)pyrrolidine, in particular, have been investigated for their potential as CNS-active agents. The position of the methoxy group on the phenyl ring can significantly influence the pharmacological profile. For example, compounds with a methoxy group at the 2- or 4-position have shown affinity for various CNS targets. It is therefore highly probable that this compound and its derivatives would also exhibit activity at neuronal targets.

As a research tool, this compound could be used to probe the structure and function of these targets. For example, radiolabeled versions of this compound could be developed for use in positron emission tomography (PET) imaging to visualize the distribution of specific receptors or transporters in the brain. Furthermore, by systematically modifying its structure and observing the effects on biological activity, researchers can gain valuable insights into the ligand-receptor interactions that govern CNS function. The potential neuroprotective effects of pyrrolidine derivatives also make this compound an interesting candidate for research in neurodegenerative diseases.

Table 2: Research Findings on Structurally Related 2-Aryl-Pyrrolidine Derivatives in Neuropharmacology

Compound/AnalogTarget(s)Observed Effect(s)
(S)-(-)-2-(2-Methoxyphenyl)pyrrolidineDopamine Transporter (DAT)Moderate affinity
3-aryl-pyrrolidine derivativesNicotinic Acetylcholine (B1216132) Receptors (nAChRs)High affinity and selectivity
Pyrrolidine-based compoundsMonoamine Oxidase (MAO)Inhibitory activity

Future Directions and Emerging Research Avenues for 2 3 Methoxyphenyl Pyrrolidine

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of pyrrolidine (B122466) derivatives has been a subject of intense research, with numerous methods developed, ranging from classical 1,3-dipolar cycloadditions to modern catalytic asymmetric approaches. nih.govresearchgate.net Future research concerning 2-(3-Methoxyphenyl)pyrrolidine will likely focus on developing more efficient, stereoselective, and sustainable synthetic routes.

Key areas of exploration include:

Catalytic Asymmetric Synthesis: While methods for the asymmetric synthesis of α-arylpyrrolidines exist, such as copper-catalyzed intramolecular hydroamination, further refinement is needed. nih.govnih.gov Future work should aim to develop catalysts that offer higher enantioselectivity and broader substrate scope, specifically tailored for substrates bearing methoxy-substituted aryl groups. The use of chiral organocatalysts, often derived from proline itself, represents a powerful, metal-free alternative that aligns with green chemistry principles. mdpi.com

Green Chemistry Approaches: The principles of green chemistry are increasingly influential in synthetic methodology. nih.gov Research into microwave-assisted organic synthesis (MAOS) for pyrrolidine construction has already shown promise in increasing efficiency. nih.gov Future methodologies for this compound should explore the use of environmentally benign solvents (like water), energy-efficient reaction conditions, and catalysts based on earth-abundant metals. researchgate.net

Multicomponent Reactions (MCRs): MCRs offer a highly efficient route to complex molecules in a single step, minimizing waste and purification efforts. tandfonline.combeilstein-journals.org Designing novel MCRs that incorporate precursors of the 3-methoxyphenyl (B12655295) and pyrrolidine moieties could provide rapid access to a library of derivatives for biological screening.

C-H Activation/Functionalization: Direct functionalization of the pyrrolidine ring's C-H bonds is a powerful strategy for creating analogues. acs.org Developing regioselective and stereoselective C-H activation methods for the this compound scaffold would bypass the need for pre-functionalized starting materials, representing a more atom-economical approach.

Synthetic StrategyPotential Advantages for this compound Synthesis
Catalytic Asymmetric Synthesis High enantiopurity, crucial for pharmacological specificity.
Green Chemistry Approaches Reduced environmental impact, increased safety, and sustainability.
Multicomponent Reactions Rapid library generation, high efficiency, and molecular diversity.
C-H Activation Atom economy, access to novel analogues, and streamlined synthesis.

Deeper Mechanistic Understanding of Biological Interactions and Therapeutic Potential

While the broader pyrrolidine class is known for a wide array of biological activities, the specific molecular interactions of this compound are not well-defined. Future research must focus on elucidating its mechanism of action to unlock its full therapeutic potential.

Key research avenues include:

Receptor Binding and Profiling: The methoxyphenyl group is a common feature in ligands for various receptors, including serotonin (B10506) and dopamine (B1211576) receptors. nih.govnih.gov A comprehensive screening of this compound against a panel of G-protein coupled receptors (GPCRs), ion channels, and enzymes is a critical first step. For instance, related pyrrolidine derivatives have shown high affinity for serotonin-2 (5-HT2) receptors, suggesting a potential role in neurological or psychiatric conditions. nih.gov

Enzyme Inhibition Studies: Pyrrolidine-based structures have been identified as inhibitors of various enzymes, including poly(ADP-ribose) polymerase (PARP) and penicillin-binding proteins (PBPs). nih.govnih.gov Investigating the inhibitory activity of this compound against key enzymatic targets in cancer, infectious diseases, and inflammatory conditions is warranted.

Structural Biology and Molecular Docking: To understand interactions at the atomic level, co-crystallization of this compound with its biological targets is essential. In parallel, computational molecular docking studies can predict binding modes and affinities, guiding the rational design of more potent analogues. nih.gov These studies can help explain how factors like the substitution pattern on the phenyl ring and the stereochemistry of the pyrrolidine ring influence biological activity.

Development of Advanced Analogues with Superior Pharmacological Profiles

The this compound scaffold is a prime candidate for analogue development to optimize potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are central to this effort.

Future development will involve:

Systematic Modification of the Scaffold: A systematic exploration of modifications at various positions of the molecule is necessary.

Phenyl Ring Substitution: Investigating the effect of altering the position (ortho, meta, para) and nature (e.g., hydroxyl, halogen, trifluoromethyl) of the substituent on the phenyl ring. The conversion of the methoxy (B1213986) group to a hydroxyl group, for instance, could introduce new hydrogen bonding interactions and serve as a handle for creating water-soluble prodrugs. nih.govdoi.org

Pyrrolidine Ring Functionalization: Introducing substituents at the C3, C4, and C5 positions of the pyrrolidine ring can modulate its conformation (ring puckering) and introduce new interactions with biological targets. nih.gov

N-Substitution: Modifying the nitrogen atom with different alkyl or aryl groups can significantly impact basicity, lipophilicity, and receptor engagement. nih.gov

Stereochemical Optimization: Since biological systems are chiral, the synthesis and evaluation of individual enantiomers of this compound and its derivatives are crucial. Often, one enantiomer is significantly more active or has a different pharmacological profile than the other. mdpi.com

Hybrid Molecule Design: Combining the this compound pharmacophore with other known bioactive scaffolds can lead to hybrid molecules with dual or synergistic activities. mdpi.com For example, linking it to moieties known to target specific cancer pathways or neuroreceptors could yield novel multi-target agents.

Analogue Design StrategyGoalExample Modification
Phenyl Ring Modification Enhance potency and selectivity; improve solubility.Replace -OCH3 with -OH, -F, or -CF3.
Pyrrolidine Ring Functionalization Modulate conformation and add new binding interactions.Introduce hydroxyl or alkyl groups at C4.
N-Substitution Alter physicochemical properties and target affinity.Add methyl or benzyl (B1604629) groups to the nitrogen.
Stereochemical Control Isolate the more active enantiomer and reduce off-target effects.Asymmetric synthesis of (R) and (S) isomers.

Application in Novel Therapeutic Areas beyond Current Research

The diverse biological activities reported for pyrrolidine derivatives suggest that this compound could be relevant in multiple therapeutic areas. nih.govnih.gov Research should extend beyond the obvious targets to explore its potential in new and underserved disease areas.

Potential novel applications include:

Anticancer Therapy: Many pyrrolidine-containing compounds exhibit potent anticancer activity. nih.govmdpi.comresearchgate.net For example, 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidin-1-ylquinolin-4-one, a complex derivative, has shown strong inhibitory effects against non-small cell lung cancer cell lines by acting as an antimitotic agent. nih.govdoi.org This suggests that the core this compound structure could be a valuable starting point for new oncology agents.

Neurodegenerative and Psychiatric Disorders: Given the prevalence of the methoxyphenyl moiety in central nervous system (CNS) active drugs and the potential for related compounds to interact with serotonin receptors, exploring the utility of this compound in models of Alzheimer's disease, Parkinson's disease, depression, and anxiety is a logical next step. nih.govmdpi.com

Infectious Diseases: The pyrrolidine scaffold is present in various natural and synthetic antimicrobial agents. nih.govnih.gov Screening this compound and its analogues for activity against drug-resistant bacteria, fungi, and viruses could uncover new leads for anti-infective therapies.

Inflammatory Diseases: Certain pyrrolidine derivatives have demonstrated anti-inflammatory properties. nih.gov Investigating the effect of this compound on inflammatory pathways, such as those mediated by cytokines or cyclooxygenase enzymes, could open avenues for treating conditions like rheumatoid arthritis or inflammatory bowel disease.

Collaborative Interdisciplinary Research Initiatives for Comprehensive Characterization

To fully realize the potential of this compound, a fragmented research approach will be insufficient. Future progress will depend on integrated, interdisciplinary collaborations that bridge multiple scientific fields.

Essential collaborations include:

Synthetic and Medicinal Chemistry: Organic chemists are needed to develop novel, efficient synthetic routes and create libraries of analogues. Medicinal chemists will guide the design of these analogues based on SAR and computational modeling to optimize their pharmacological properties.

Pharmacology and Cell Biology: Pharmacologists and cell biologists are crucial for conducting comprehensive in vitro and in vivo testing to determine the biological activity, mechanism of action, and therapeutic efficacy of the compounds.

Structural Biology and Computational Chemistry: Collaborations with structural biologists will be key to solving the structures of the compound bound to its biological targets. Computational chemists can use these structures and molecular dynamics simulations to provide a deeper understanding of binding interactions and guide further drug design.

Translational Medicine: Ultimately, partnerships with clinicians and experts in translational medicine will be necessary to advance the most promising compounds from preclinical studies into clinical development, ensuring that the research is focused on addressing unmet medical needs.

By pursuing these future directions, the scientific community can systematically unlock the full potential of this compound, paving the way for the development of novel chemical tools and potentially a new generation of therapeutic agents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.